molecular formula C8H14O3 B2464957 (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid CAS No. 2142-22-5

(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid

Cat. No. B2464957
CAS RN: 2142-22-5
M. Wt: 158.197
InChI Key: UAGSSMIXRKDQLG-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” is not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” are not detailed in the retrieved sources .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • Prodrug Development : The compound has been investigated as a prodrug for latentiation of methyldopa, undergoing hydrolysis to release the active drug and demonstrating oral effectiveness as an antihypertensive agent in animal models (Saari et al., 1984).

Pharmacological Actions and Potential

  • Antihypertensive and Cardioprotective Actions : It has been found that certain derivatives of the compound, specifically focusing on epoxide hydrolase inhibition, show promising antihypertensive and cardioprotective effects in transgenic models of hypertension, further supporting the therapeutic potential of these molecular frameworks (Neckář et al., 2012).
  • PPARalpha/gamma Dual Agonists : Derivatives of the compound have been synthesized and evaluated for binding and activation of PPARalpha and PPARgamma, highlighting their potential in the treatment of conditions like diabetes and hyperlipidemia (Casimiro-Garcia et al., 2009).

Mechanistic Insights and Biochemical Pathways

  • Metabolic Pathway Analysis : The metabolic pathways, including identification and characterization of circulatory and excretory metabolites of novel compounds related to (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid, have been extensively studied, providing insights into their biotransformation and pharmacokinetic profiles (Li et al., 2011).
  • Ischemia-Reperfusion Injury Protection : Studies suggest that inhibition of soluble epoxide hydrolase, related to compounds structurally akin to (Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid, can provide protection against ischemia-reperfusion injury, highlighting potential therapeutic avenues for stroke and cardiovascular diseases (Chaudhary et al., 2010).

Safety And Hazards

The safety and hazards associated with “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” are not specified in the retrieved sources .

Future Directions

The future directions for the study and application of “(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid” are not detailed in the retrieved sources .

properties

IUPAC Name

(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5-7(9)10/h4-5H,6H2,1-3H3,(H,9,10)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGSSMIXRKDQLG-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid

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